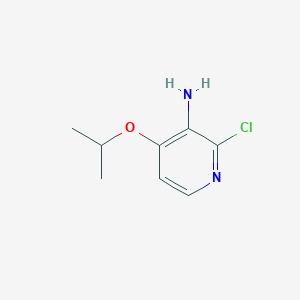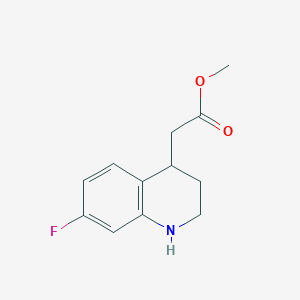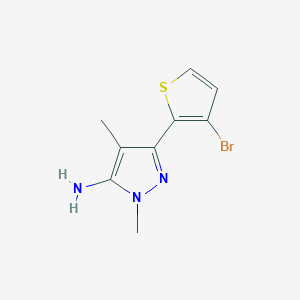
5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic compound with the following chemical formula:
C7H11N3O2
. It belongs to the pyrazole family, which plays a crucial role in organic synthesis and medicinal chemistry. Pyrazoles serve as versatile scaffolds, often used as starting materials for more complex heterocyclic systems in pharmaceutical research.Preparation Methods
Synthetic Routes:: While specific methods may vary, a common approach is the condensation of an appropriate precursor with an amino group (e.g., 5-aminopyrazole) .
Reaction Conditions:: The reaction typically occurs under mild conditions, often in the presence of suitable catalysts or reagents. Researchers have explored both theoretical and experimental methods to optimize the synthesis .
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. academic research provides valuable insights into its synthesis.
Chemical Reactions Analysis
Reactivity:: 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions, including:
Oxidation: Oxidative processes may modify the pyrazole ring.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents can be introduced at different positions.
Condensation: It can react with other compounds to form more complex structures.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Researchers often use acid or base-catalyzed reactions to modify the pyrazole moiety.
Major Products:: The major products formed from these reactions include derivatives of this compound, which may find applications in various fields.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural versatility.
Biological Studies: It may serve as a probe for understanding biological processes.
Industry: Applications in agrochemicals, materials science, and more.
Mechanism of Action
The exact mechanism by which 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern. Similar compounds include other pyrazoles and related heterocycles .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-1-methyl-4-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-6(8(12)13)10-11(2)7(5)9/h3-4,9H2,1-2H3,(H,12,13) |
InChI Key |
PAJFJTZEISHXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C(=O)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
![4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)


![2-Methyl-5-(propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073373.png)



![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)


